molecular formula C10H11NO6 B1447630 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid CAS No. 1228792-08-2

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

Cat. No.: B1447630
CAS No.: 1228792-08-2
M. Wt: 241.2 g/mol
InChI Key: WAAVWSKUGIIPBG-UHFFFAOYSA-N
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Description

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an ethoxyethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(4-nitrophenoxy)ethoxy)ethanol. Finally, the oxidation of this compound yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The major product of reduction is 2-(2-(4-Aminophenoxy)ethoxy)acetic acid.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the ethoxyethoxy acetic acid moiety can influence the compound’s solubility and reactivity. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methoxyphenoxy)ethoxy)acetic acid
  • 2-(2-(4-Chlorophenoxy)ethoxy)acetic acid
  • 2-(2-(4-Bromophenoxy)ethoxy)acetic acid

Uniqueness

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties compared to its analogs. The nitro group can participate in specific reactions, such as reduction to an amino group, which is not possible with the methoxy, chloro, or bromo analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-10(13)7-16-5-6-17-9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAVWSKUGIIPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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